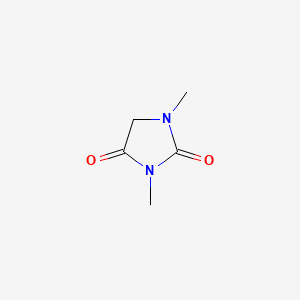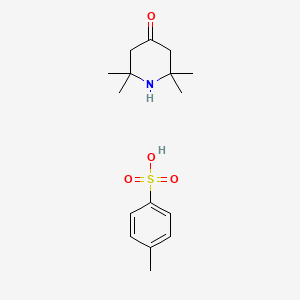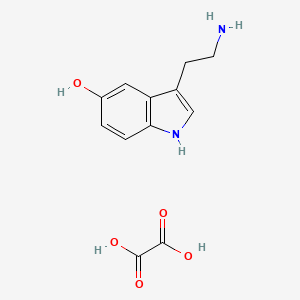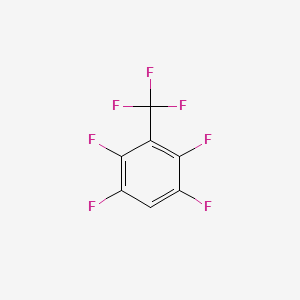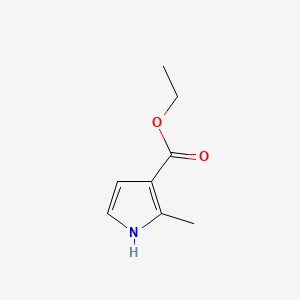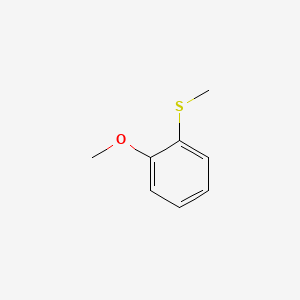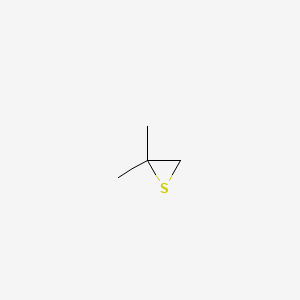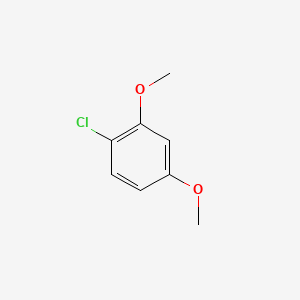
2-Chloro-8-nitroquinoléine
Vue d'ensemble
Description
2-Chloro-8-nitroquinoline, also known as 2-chloro-1-nitrobenzene, is an aromatic organic compound that is used in the synthesis of various organic compounds and in scientific research. It is a colorless liquid with a sweet, pungent odor and is highly flammable. 2-Chloro-8-nitroquinoline has a wide range of applications in the chemical industry, such as in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. It is also used in the production of rubber and plastics. In addition, 2-Chloro-8-nitroquinoline has been used as an intermediate in the synthesis of various other organic compounds.
Applications De Recherche Scientifique
Activité anticancéreuse
La 2-chloro-8-nitroquinoléine a été étudiée pour son potentiel en thérapie anticancéreuse. Les dérivés de la quinoléine présentent un large éventail de réponses biologiques, y compris des propriétés anticancéreuses . Ils peuvent interagir avec diverses cibles cellulaires et perturber la prolifération des cellules cancéreuses. Le groupe nitro en particulier peut être réduit dans les conditions hypoxiques des cellules cancéreuses, conduisant à des composés cytotoxiques qui peuvent tuer les cellules cancéreuses.
Propriétés antioxydantes
Le noyau quinoléine est une caractéristique commune dans les composés ayant une activité antioxydante . Les antioxydants sont essentiels pour neutraliser les radicaux libres, qui peuvent causer un stress oxydatif conduisant à des dommages cellulaires. La this compound pourrait servir de composé de référence pour le développement de nouveaux antioxydants qui aident à protéger les cellules du stress oxydatif.
Applications anti-inflammatoires
Les dérivés de la quinoléine, y compris la this compound, ont montré des effets anti-inflammatoires . Ils peuvent moduler la réponse inflammatoire, ce qui est bénéfique dans le traitement de maladies comme l'arthrite et d'autres maladies inflammatoires. La modification de la structure de la quinoléine a été une stratégie pour améliorer ces propriétés.
Effets antimicrobiens et antituberculeux
Le cadre structurel de la quinoléine est efficace contre une variété de pathogènes microbiens. La this compound a des applications potentielles dans le traitement de la tuberculose et d'autres infections bactériennes en raison de ses activités antimicrobiennes et antituberculeuses . La recherche s'est concentrée sur l'amélioration de la puissance et de la sélectivité des dérivés de la quinoléine contre les souches mycobactériennes.
Activité antipaludique
Les composés de la quinoléine ont une longue histoire dans les traitements antipaludiques, la chloroquine étant l'un des exemples les plus connus. L'introduction d'un groupe chloro, comme dans la this compound, peut être cruciale pour l'activité antipaludique, offrant une voie pour développer de nouveaux agents thérapeutiques .
Potentiel anti-SARS-CoV-2
Des études récentes ont exploré l'utilisation de dérivés de la quinoléine pour lutter contre le SARS-CoV-2, le virus responsable de la COVID-19. La structure de la nitroquinoléine peut interférer avec la réplication virale ou la fonction des protéines, fournissant une base pour la conception de médicaments pour traiter ou prévenir la COVID-19 .
Mécanisme D'action
Target of Action
Quinoline derivatives, to which 2-chloro-8-nitroquinoline belongs, have been found to exhibit a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis activities. This suggests that 2-Chloro-8-nitroquinoline may interact with a variety of biological targets.
Mode of Action
It is known that quinoline derivatives can undergo nucleophilic and electrophilic substitution reactions . This suggests that 2-Chloro-8-nitroquinoline may interact with its targets through similar mechanisms, leading to changes in the targets’ function or activity.
Biochemical Pathways
Given the broad spectrum of bio-responses exhibited by quinoline derivatives , it can be inferred that 2-Chloro-8-nitroquinoline may affect multiple biochemical pathways, leading to downstream effects such as inhibition of inflammation, oxidation, and cell proliferation.
Pharmacokinetics
The lipophilic properties of substituents on the quinoline ring have been shown to increase the inhibitory potency and selectivity of quinoline derivatives , suggesting that the chloro and nitro groups in 2-Chloro-8-nitroquinoline may influence its bioavailability.
Result of Action
Given the broad spectrum of bio-responses exhibited by quinoline derivatives , it can be inferred that 2-Chloro-8-nitroquinoline may have diverse effects at the molecular and cellular levels, potentially including the inhibition of inflammation, oxidation, and cell proliferation.
Action Environment
It is known that the synthesis of quinoline derivatives can be influenced by various factors, including reaction conditions and the presence of catalysts . This suggests that the action of 2-Chloro-8-nitroquinoline may also be influenced by environmental factors.
Analyse Biochimique
Biochemical Properties
The nature of these interactions often depends on the specific structure and functional groups present in the quinoline derivative .
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
2-chloro-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-5-4-6-2-1-3-7(12(13)14)9(6)11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJHLZFALCBCIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312862 | |
| Record name | 2-chloro-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4225-86-9 | |
| Record name | 2-Chloro-8-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4225-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 263744 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004225869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4225-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

